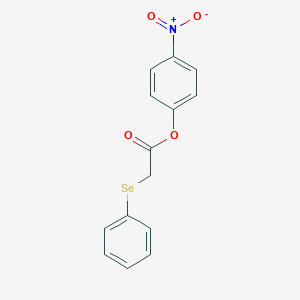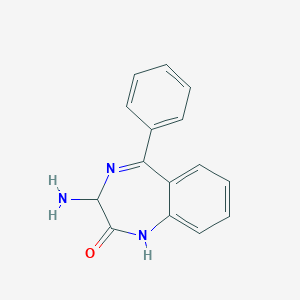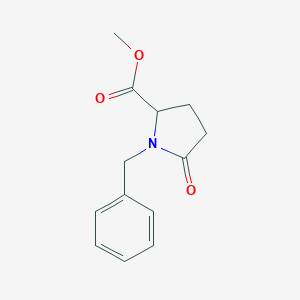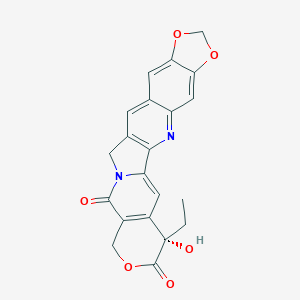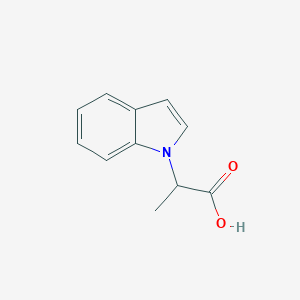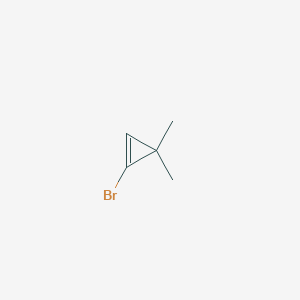
1-Bromo-3,3-dimethylcyclopropene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-3,3-dimethylcyclopropene (BDCP) is a cyclopropene derivative that has been widely studied in the field of organic chemistry due to its unique chemical and physical properties. BDCP is a highly reactive compound that is used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. In
作用機序
The mechanism of action of 1-Bromo-3,3-dimethylcyclopropene is based on its highly reactive nature. 1-Bromo-3,3-dimethylcyclopropene reacts readily with a variety of nucleophiles, including Grignard reagents, organolithium reagents, and organozinc reagents. The reaction of 1-Bromo-3,3-dimethylcyclopropene with nucleophiles leads to the formation of new carbon-carbon bonds, which is essential for the synthesis of complex organic compounds.
生化学的および生理学的効果
There is limited research on the biochemical and physiological effects of 1-Bromo-3,3-dimethylcyclopropene. However, it has been reported that 1-Bromo-3,3-dimethylcyclopropene can undergo ring-opening reactions under certain conditions, leading to the formation of reactive intermediates that can cause DNA damage. This suggests that 1-Bromo-3,3-dimethylcyclopropene may have potential as a DNA-damaging agent in cancer chemotherapy.
実験室実験の利点と制限
One of the advantages of 1-Bromo-3,3-dimethylcyclopropene is its high reactivity, which makes it a valuable building block for the synthesis of complex organic compounds. However, its high reactivity can also be a limitation, as it can lead to side reactions and the formation of unwanted byproducts. Additionally, 1-Bromo-3,3-dimethylcyclopropene is a highly toxic compound, which requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 1-Bromo-3,3-dimethylcyclopropene. One area of research is the development of new synthetic methods for 1-Bromo-3,3-dimethylcyclopropene that are more efficient and environmentally friendly. Another area of research is the exploration of the biological activity of 1-Bromo-3,3-dimethylcyclopropene, particularly its potential as a DNA-damaging agent in cancer chemotherapy. Finally, the use of 1-Bromo-3,3-dimethylcyclopropene as a building block for the synthesis of new materials, such as polymers and nanomaterials, is an area of research that has yet to be fully explored.
合成法
The synthesis of 1-Bromo-3,3-dimethylcyclopropene can be achieved through several methods, including the reaction of 1,3-dimethylcyclopropene with bromine, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide, and the reaction of 1,3-dimethylcyclopropene with bromine and iron powder. Among these methods, the reaction of 1,3-dimethylcyclopropene with N-bromosuccinimide is the most commonly used method due to its high yield and simplicity.
科学的研究の応用
1-Bromo-3,3-dimethylcyclopropene has been extensively studied in the field of organic chemistry due to its unique reactivity. It has been used in a variety of chemical reactions, including cross-coupling reactions, cycloadditions, and polymerizations. 1-Bromo-3,3-dimethylcyclopropene has also been used as a building block for the synthesis of various organic compounds, including natural products and pharmaceuticals.
特性
CAS番号 |
108176-10-9 |
|---|---|
製品名 |
1-Bromo-3,3-dimethylcyclopropene |
分子式 |
C5H7Br |
分子量 |
147.01 g/mol |
IUPAC名 |
1-bromo-3,3-dimethylcyclopropene |
InChI |
InChI=1S/C5H7Br/c1-5(2)3-4(5)6/h3H,1-2H3 |
InChIキー |
CVJVOSUYYWMREY-UHFFFAOYSA-N |
SMILES |
CC1(C=C1Br)C |
正規SMILES |
CC1(C=C1Br)C |
同義語 |
Cyclopropene, 1-bromo-3,3-dimethyl- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



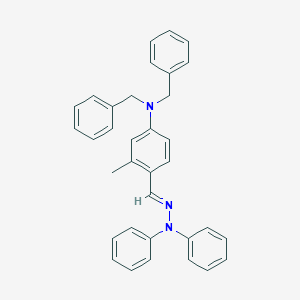
![(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid](/img/structure/B25105.png)
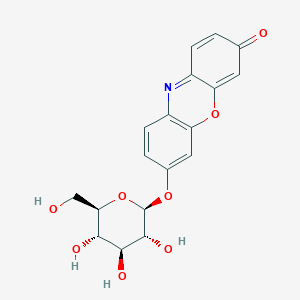
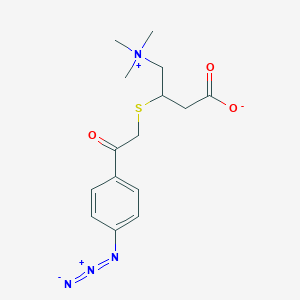
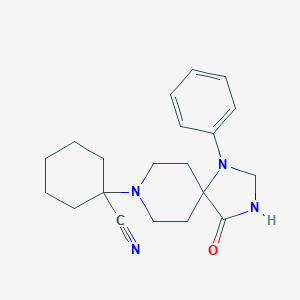
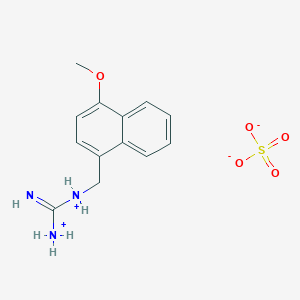
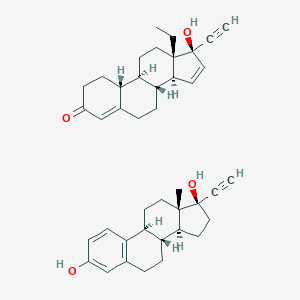
![6b,7a-Dihydro-7H-cycloprop[a]acenaphthylene-7-carboxylic acid ethyl ester](/img/structure/B25115.png)
![Ethyl 2-(5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)acetate](/img/structure/B25117.png)
